1,3,5-Trichloro-1,3,5-triazinane-2,4-dione
Description
Historical Context and Evolution of Research on 1,3,5-Trichloro-1,3,5-triazinane-2,4-dione
The discovery of this compound dates back to 1902, when it was first synthesized by Chattaway and Wadmore. acs.org Their method involved the reaction of the potassium salt of cyanuric acid with chlorine gas, yielding what they termed trichloriminocyanuric acid. acs.org In subsequent years, alternative synthetic routes were explored, including a method described by Birckenbach and Linhard involving the cyclization of N′-carbonyl-N,N-dichlorourea. acs.org
The compound's trajectory shifted from a laboratory curiosity to an industrially significant chemical upon the discovery of its potent microbiological activity. acs.org This led to new synthetic methods, such as the chlorination of cyanuric acid in an aqueous sodium hydroxide (B78521) solution, reported by Hands and Whitt. acs.org The industrial importance of the compound was solidified when major chemical companies obtained patents for its synthesis in the mid-20th century. acs.org
Early in its history, some confusion existed regarding its precise chemical structure, with some literature conflating it with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). acs.orgmdma.ch The first significant report of its application in organic synthesis came in 1942 from Ziegler and co-workers, who utilized it for the α-chlorination of alkenes. acs.orgmdma.ch The chlorinated isocyanurates, including TCCA, were first registered as antimicrobial agents in the United States in 1958 and gained prominence as chlorine-stabilizing agents for water treatment, particularly due to their resistance to photodegradation compared to other chlorine sources. watershapes.comepa.gov
Structural Classification and Nomenclature within Triazine Chemistry
This compound is an organic compound belonging to the family of triazines. Triazines are characterized by a six-membered heterocyclic ring containing three nitrogen atoms. wikipedia.org There are three structural isomers of triazine: 1,2,3-triazine, 1,2,4-triazine, and 1,3,5-triazine (B166579), with the 1,3,5- or symmetric (s-triazine) isomer being the most common structural motif. wikipedia.orgwikipedia.org
The compound's systematic IUPAC name is 1,3,5-trichloro-1,3,5-triazinane-2,4,6-trione. wikipedia.orgebi.ac.uk This name precisely describes its structure: a saturated triazine ring ("triazinane") with carbonyl (keto) groups at positions 2, 4, and 6, and three chlorine atoms bonded to the three nitrogen atoms. ebi.ac.uk It is classified as an N-chloroimide and an organochlorine compound. acs.orgebi.ac.ukchemicalbook.com Due to its widespread use, it is commonly referred to by several other names, as detailed in the table below.
| Nomenclature Data for 1,3,5-Trichloro-1,3,5-triazinane-2,4,dione (B5365651) | |
| Preferred IUPAC Name | 1,3,5-Trichloro-1,3,5-triazinane-2,4,6-trione wikipedia.orgebi.ac.uk |
| Common Names | Trichloroisocyanuric acid (TCCA), Symclosene, Trichloro-s-triazinetrione wikipedia.org |
| Chemical Formula | C₃Cl₃N₃O₃ wikipedia.org |
| Structural Class | N-chloroimide, Organochlorine compound, 1,3,5-Triazinane acs.orgebi.ac.uk |
| CAS Number | 87-90-1 wikipedia.org |
Academic Significance and Broad Research Trajectories of this compound Derivatives
The academic significance of this compound stems from its versatility as a reagent in organic synthesis, primarily as a powerful and easy-to-handle source of electrophilic chlorine and as a potent oxidant. organic-chemistry.orgenamine.net It is often considered more reactive and efficient than other common N-chloro reagents, such as N-chlorosuccinimide. acs.orgenamine.net Research has established its utility in a wide array of chemical transformations.
Key Research Applications in Organic Synthesis:
| Category | Reaction Type | Description | Citations |
| Chlorination | Aromatic Chlorination | Used for the chlorination of arenes and heteroarenes. Its reactivity can be amplified for deactivated aromatic substrates by using a catalytic organic dye. | acs.org |
| Alkene/Ketone Chlorination | Performs α-chlorination of alkenes and ketones. | acs.orgmdma.chresearchgate.net | |
| N-Chlorination | Efficiently chlorinates amides and lactams to form N-chloro compounds. | researchgate.net | |
| Chlorodeboronation | Converts various organotrifluoroborates into their corresponding chlorinated products. | organic-chemistry.org | |
| Oxidation | Alcohol Oxidation | Oxidizes primary alcohols to aldehydes and secondary alcohols to ketones, often in the presence of a TEMPO catalyst to enhance selectivity and prevent overoxidation. | organic-chemistry.org |
| Amine Oxidation | Converts primary amines into nitriles with high efficiency when used with TEMPO. | organic-chemistry.org | |
| Direct Oxidative Chlorination | Serves as both an oxidant and a halogenating agent to directly convert alcohols into α-chloro aldehydes and ketones. | organic-chemistry.org | |
| Catalysis & Other Reactions | Heterocycle Synthesis | Catalyzes condensation reactions, such as the synthesis of 2-arylbenzothiazoles. | oup.com |
| Acyl Fluoride Synthesis | Facilitates the direct conversion of carboxylic acids, aldehydes, or alcohols into acyl fluorides. | organic-chemistry.org | |
| Epoxide Ring-Opening | Reacts with triphenylphosphine (B44618) to achieve regioselective conversion of epoxides to vicinal halohydrins. | organic-chemistry.org |
Modern research trajectories focus on leveraging TCCA in "green chemistry" protocols, emphasizing its efficiency, mild reaction conditions, and the formation of an easily removable byproduct, cyanuric acid. chemicalbook.comnih.gov The compound's derivatives are also central to the synthesis of more complex molecular architectures. The core 1,3,5-triazine scaffold, readily accessible from precursors like cyanuric chloride, is a foundational structure in the development of dendrimers, supramolecular assemblies, and a vast range of biologically active molecules for medicinal chemistry. researchgate.netresearchgate.netresearchgate.netnih.gov The expanding industrial use of TCCA continues to drive academic inquiry into its novel applications in chemical synthesis. researchnester.commarketresearchfuture.com
Structure
3D Structure
Properties
CAS No. |
67700-33-8 |
|---|---|
Molecular Formula |
C3H2Cl3N3O2 |
Molecular Weight |
218.42 g/mol |
IUPAC Name |
1,3,5-trichloro-1,3,5-triazinane-2,4-dione |
InChI |
InChI=1S/C3H2Cl3N3O2/c4-7-1-8(5)3(11)9(6)2(7)10/h1H2 |
InChI Key |
QGZPFVDDWYWBHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1N(C(=O)N(C(=O)N1Cl)Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 1,3,5 Trichloro 1,3,5 Triazinane 2,4 Dione and Its Functionalized Analogues
Classical Synthetic Routes to the 1,3,5-Triazinane-2,4-dione (B1200504) Core
The traditional and most prevalent industrial method for synthesizing the 1,3,5-triazinane-2,4-dione core, also known as cyanuric acid, is through the thermal decomposition of urea (B33335). wikipedia.orgnih.gov This process, first reported by Friedrich Wöhler in 1829, involves heating urea to temperatures typically above 175°C. wikipedia.org The reaction proceeds through the release of ammonia (B1221849) and the formation of several intermediates, including isocyanic acid, biuret, and triuret. wikipedia.org
The process is often carried out by spraying a molten or concentrated aqueous solution of urea onto a moving bed of crude cyanuric acid granules in a rotary kiln at approximately 250°C for about an hour. poolhelp.com The crude product, which typically contains impurities like ammelide (B29360) and ammeline, is then purified by hydrolysis in dilute sulfuric or nitric acid to convert these byproducts into cyanuric acid. poolhelp.com
Another classical approach involves the hydrolysis of melamine. wikipedia.org This can be achieved by heating an ammonium (B1175870) sulfate (B86663) solution and treating it with a stoichiometric amount of melamine, leading to the precipitation of a melamine-cyanuric acid complex. wikipedia.org Additionally, the polymerization of urea can be facilitated by mixing it with ammonium chloride and heating the mixture to around 250°C. chemicalbook.com The resulting solid is then treated with water and hydrochloric acid to yield cyanuric acid. chemicalbook.com
These classical methods are valued for their use of readily available and economical starting materials like urea. nih.gov
Modern Approaches for the Preparation of 1,3,5-Trichloro-1,3,5-triazinane-2,4-dione
Modern synthetic strategies focus on the direct chlorination of the pre-formed 1,3,5-triazinane-2,4-dione core and the development of catalytic methods for the ring formation itself.
Direct Chlorination and Ring-Forming Syntheses
The most direct route to this compound (trichloroisocyanuric acid) is the exhaustive chlorination of cyanuric acid. This is typically achieved by reacting an aqueous solution of trisodium (B8492382) cyanurate with gaseous chlorine. poolhelp.com
The reaction proceeds in a stepwise manner. Initially, direct chlorination of cyanuric acid in the presence of sodium hydroxide (B78521) yields the dichloro derivative, sodium dichloroisocyanurate. wikipedia.orgpoolhelp.com
[C(O)NH]₃ + 2 Cl₂ + 2 NaOH → [C(O)NCl]₂[C(O)NH] + 2 NaCl + 2 H₂O wikipedia.org
Further chlorination of the sodium salt leads to the formation of trichloroisocyanuric acid. wikipedia.orgpoolhelp.com
Na₃Cy + 3Cl₂ → Cl₃Cy + 3NaCl (where Cy represents the cyanurate ring) poolhelp.com
Alternatively, trichloroisocyanuric acid can be manufactured by reacting an aqueous slurry of monosodium cyanurate with chlorine and hypochlorous acid. poolhelp.com
H₂NaCy + 2HOCl + Cl₂ → Cl₃Cy + NaCl + 2H₂O poolhelp.com
Catalytic Synthesis Approaches for Triazine Ring Formation
While the thermal decomposition of urea is a well-established method, catalytic approaches for the formation of the triazine ring offer potential advantages in terms of efficiency and milder reaction conditions. Research has explored the use of various catalysts to facilitate the trimerization of urea or its derivatives. For instance, the liquid-phase synthesis of cyanuric acid from urea has been investigated using kerosene (B1165875) as a solvent, with studies focusing on the effects of different catalysts to improve yield. nih.gov
More advanced catalytic systems have also been developed. For example, cyanuric acid can be synthesized directly from hydrogen, carbon monoxide, and nitric oxide using a palladium and iridium catalyst at temperatures between 280°C and 480°C, a method that has been industrialized. Another patented process describes the preparation of isocyanic acid from cyanuric acid at high temperatures (300°C to 600°C) using an aluminum catalyst, which can then be trimerized. google.com
Strategies for Derivatization from this compound
The this compound molecule serves as a versatile precursor for the synthesis of a wide array of functionalized analogues, primarily through nucleophilic substitution reactions.
Nucleophilic Aromatic Substitution Reactions on the Triazine Core
The chlorine atoms on the triazine ring of this compound and its parent compound, cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), are highly susceptible to nucleophilic attack. This reactivity allows for the sequential replacement of the chlorine atoms with various nucleophiles, such as amines, alcohols, and thiols, leading to a diverse range of mono-, di-, and trisubstituted triazine derivatives. researchgate.netnih.gov
The general scheme for these substitutions is as follows: C₃N₃Cl₃ + NuH → C₃N₃Cl₂Nu + HCl C₃N₃Cl₂Nu + Nu'H → C₃N₃ClNuNu' + HCl C₃N₃ClNuNu' + Nu''H → C₃N₃NuNu'Nu'' + HCl
Where NuH, Nu'H, and Nu''H represent different nucleophiles.
A key feature of the nucleophilic substitution on the triazine ring is the ability to control the reaction sequentially. The reactivity of the remaining chlorine atoms decreases as more substituents are added to the ring. This allows for the selective synthesis of mono-, di-, and trisubstituted products by carefully controlling the reaction temperature. nih.govmdpi.com
Typically, the first substitution occurs at low temperatures, around 0°C. The second substitution requires room temperature, and the replacement of the third chlorine atom necessitates higher temperatures, often at the boiling point of the solvent. nih.govmdpi.com This temperature-dependent reactivity allows for a high degree of chemoselectivity, enabling the synthesis of unsymmetrical triazine derivatives by using different nucleophiles at each step. nih.gov
For instance, a series of 2,4,6-trisubstituted-1,3,5-triazines were synthesized from cyanuric chloride by the sequential substitution of chloride atoms using oxygen-, nitrogen-, and sulfur-centered nucleophiles. nih.gov The precise control over the reaction conditions allowed for the preparation of a wide array of derivatives with varying functionalities. nih.gov
Interactive Data Table: Reaction Conditions for Sequential Substitution on the Triazine Core
| Substitution Step | Typical Temperature | Reactivity of Chlorine |
| First | 0°C | High |
| Second | Room Temperature | Moderate |
| Third | Elevated (Solvent Boiling Point) | Low |
This controlled, stepwise substitution is a powerful tool for creating a vast library of functionalized triazine compounds with tailored properties.
Alkoxylation and Amination Reactions
The reaction of cyanuric chloride with oxygen- and nitrogen-based nucleophiles, such as alcohols, phenols, and amines, is a cornerstone of triazine chemistry. rsc.org These reactions are typically performed in the presence of a base (e.g., sodium carbonate, diisopropylethylamine (DIEA)) to neutralize the liberated hydrochloric acid. researchgate.net
The sequential substitution allows for the synthesis of symmetrically or asymmetrically substituted triazines. For instance, reacting TCT with one equivalent of an alcohol at low temperatures yields a 2-alkoxy-4,6-dichloro-1,3,5-triazine. nih.gov Subsequent reaction with an amine at room temperature can then produce a 2-alkoxy-4-amino-6-chloro-1,3,5-triazine. nih.govresearchgate.net This stepwise approach is fundamental for creating a diverse array of functionalized molecules. researchgate.net Studies have shown that completely substituted products can be obtained from reactions with various alcohols, including those with electronegative substituents like trifluoroethanol and tribromoethanol. dtic.mildtic.mil
The reactivity of the nucleophile plays a crucial role. Amines are generally more reactive than alcohols. Research has established a preferential order of incorporation for different nucleophiles, which is critical for designing syntheses of tri-substituted triazines with distinct functional groups. nih.govfrontiersin.org
| Reaction Stage | Nucleophile | Typical Conditions | Product Type | References |
| 1st Substitution | Alcohol / Amine | 0°C or below, Base (e.g., K₂CO₃, DIEA) | 2-Substituted-4,6-dichloro-1,3,5-triazine | nih.govresearchgate.netnih.gov |
| 2nd Substitution | Alcohol / Amine | Room Temperature (~25°C) | 2,4-Disubstituted-6-chloro-1,3,5-triazine | core.ac.uknih.gov |
| 3rd Substitution | Alcohol / Amine | Elevated Temperature (>50°C) | 2,4,6-Trisubstituted-1,3,5-triazine | arkat-usa.orgcore.ac.uk |
Reactions with Thiol-Based Nucleophiles
Thiol-based nucleophiles (R-SH) also readily react with cyanuric chloride to form thioether-substituted triazines. rsc.org These reactions follow the same temperature-dependent, stepwise substitution pattern observed with alcohols and amines. nih.gov
Comprehensive studies on the chemoselectivity of TCT with different classes of nucleophiles have been conducted. These investigations have determined the preferential order of reactivity for the first substitution under competitive conditions. The established order is generally alcohols > thiols > amines . nih.govnih.govresearchgate.net This means that when TCT is presented with a mixture of these nucleophiles, it will react preferentially with the alcohol. This predictable selectivity is invaluable for the orthogonal functionalization of the triazine scaffold. nih.govfrontiersin.org For example, a phenoxy group can be introduced first, followed by a thiol, and finally an amine, each step controlled by temperature, to yield a triazine with three different heteroatom linkages. nih.gov
| Nucleophile 1 | Nucleophile 2 | Conditions | Product | References |
| 2-Phenylethan-1-ol | 3-Methylbutane-2-thiol | 1) 0°C, DCM, DIEA; 2) r.t., 12h | 4-((3-Methylbutan-2-yl)thio)-6-phenethoxy-2-chloro-1,3,5-triazine | nih.gov |
| 3-Methylbutane-2-thiol | Butan-2-amine | 1) 0°C, DCM, DIEA; 2) r.t., 12h | N-sec-Butyl-4-chloro-6-((3-methylbutan-2-yl)thio)-1,3,5-triazin-2-amine | nih.gov |
| Thiol | Amine | 1) 0°C; 2) 35°C | 2-(Thio-)-4,6-(diamino-)-1,3,5-triazine | arkat-usa.org |
Synthesis of Diverse Heterocyclic Systems via Triazine Scaffolding
The 1,3,5-triazine (B166579) ring of cyanuric chloride serves as a versatile platform for the synthesis of more complex and diverse heterocyclic systems. youtube.com By choosing appropriate nucleophiles that contain additional reactive sites, subsequent intramolecular cyclization reactions can lead to the formation of fused ring systems. This strategy is widely used in medicinal chemistry to access novel molecular architectures.
For example, TCT can be used to construct:
Covalent Triazine Polymers (CTPs): By reacting TCT with bifunctional or trifunctional linkers like p-aminophenol or melamine, porous organic polymers with high thermal stability and specific surface areas can be synthesized. rsc.org These materials find applications in catalysis and gas storage. rsc.org
Dendrimers: The three reactive sites on TCT make it an ideal core or branching unit for the synthesis of dendrimers. Stepwise reactions with diamines can be used to build successive generations of these highly branched, monodisperse macromolecules. core.ac.uk
Fused Heterocycles: Reactions with nucleophiles that can undergo subsequent cyclization are used to build polycyclic systems. manavchem.com
Multi-Component and One-Pot Synthetic Protocols Incorporating the Triazine Scaffold
The stepwise reactivity of cyanuric chloride is highly amenable to multi-component and one-pot synthetic protocols. nih.gov These procedures, where multiple reaction steps are carried out in the same reaction vessel without isolating intermediates, offer significant advantages in terms of efficiency, economy, and reduced waste. researchgate.net
A one-pot protocol can be designed to sequentially introduce three different substituents onto the triazine core by carefully controlling the reaction temperature and the order of nucleophile addition. nih.gov For instance, a one-pot synthesis of 3-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino]benzoic acid was developed by first reacting TCT with phenol (B47542) at a low temperature, followed by the addition of 3-aminobenzoic acid at a higher temperature. nih.gov Covalent triazine polymers have also been used as catalysts for one-pot multi-component reactions, such as the synthesis of quinazolines. rsc.org
| Reaction Type | Components | Key Feature | Product | References |
| One-Pot Sequential Substitution | TCT, Nucleophile A, Nucleophile B, Nucleophile C | Temperature control for sequential addition | Asymmetrically trisubstituted 1,3,5-triazine | nih.gov |
| Catalytic Multi-Component | Amino aryl ketone, Aryl aldehyde, CTP catalyst | CTP derived from TCT acts as a reusable catalyst | Quinazoline derivative | rsc.org |
Solid-Phase Synthesis Applications
Cyanuric chloride is an effective scaffold for solid-phase organic synthesis (SPOS), a technique crucial for the development of combinatorial libraries of small molecules. researchgate.netslideshare.net In this approach, the triazine unit is anchored to a solid support, such as a resin bead (e.g., Wang resin, Merrifield resin), typically via the first nucleophilic substitution. researchgate.netcolab.ws
Once immobilized, the two remaining chlorine atoms on the triazine ring can be sequentially reacted with a variety of building blocks from solution. nih.gov The use of a solid support simplifies the purification process, as excess reagents and by-products can be washed away after each step, driving reactions to completion. nih.gov At the end of the synthesis, the final trisubstituted triazine product is cleaved from the resin. This methodology has been used to generate libraries of triazine-based compounds for drug discovery and other applications. colab.ws For example, polyethylene (B3416737) glycol (PEG) has been reacted with TCT to create a soluble polymer support that acts as a scavenger for various nucleophiles. researchgate.net
| Solid Support | Linker/Scaffold | Application | References |
| Wang Resin | Cyanuric Chloride | Synthesis of acyl chlorides, amides, and esters | researchgate.net |
| Marshall-type safety catch linker | Cyanuric Chloride | Synthesis and screening of triazine-based antibiotics | colab.ws |
| Polyethylene Glycol (PEG) | Cyanuric Chloride | Soluble electrophilic scavenger for purification | researchgate.net |
| UniSphere-200 Resin | General | Support for small molecule combinatorial libraries | nih.gov |
Reactivity and Mechanistic Investigations of 1,3,5 Trichloro 1,3,5 Triazinane 2,4 Dione
Electrophilic and Nucleophilic Character of the Triazine Moiety
The reactivity of TCCA is defined by the dual chemical nature of its structure: the electrophilicity of its chlorine atoms and the nucleophilicity of the triazine ring system upon release of chlorine.
The N-Cl bond in TCCA is polarized, creating an electron-deficient, electrophilic chlorine atom (Cl⁺) and a more electronegative nitrogen. researchgate.net This polarization allows TCCA to act as a source of "positive chlorine," making it a potent electrophile for chlorination reactions. researchgate.netrsc.org Its electrophilic nature can be further amplified through the use of catalysts. For instance, visible-light activation of an organic dye catalyst, Brilliant Green, has been shown to enhance the electrophilic character of TCCA, enabling the chlorination of even electron-deficient aromatic systems under mild conditions. lookchem.comacs.org
Upon donating an electrophilic chlorine, the TCCA molecule forms a dichloroisocyanurate anion. This anion, and the subsequent cyanurate anions formed after further chlorine loss, are nucleophilic species. xingfeichemical.comwikipedia.org The negative charge is delocalized through resonance across the triazine ring, which stabilizes the anion and makes it a good leaving group during initial reactions. xingfeichemical.com This resulting anion can then act as a nucleophile or base in subsequent reaction steps. The hydrolysis of TCCA exemplifies this duality, where water first acts as a nucleophile attacking the electrophilic chlorine, leading to the formation of hypochlorous acid (HOCl) and the dichloroisocyanurate anion. xingfeichemical.com
Reaction Kinetics and Thermodynamic Studies of Transformations
Kinetic studies of reactions involving TCCA reveal that its reaction order can vary depending on the substrate and conditions, providing insight into the rate-determining steps of its transformations.
In the oxidation of most aliphatic, aryl aliphatic, and cyclic ketones in an acidic medium, the reaction exhibits zero-order dependence on the concentration of TCCA. This indicates that the oxidant is not involved in the rate-determining step, which is instead the acid-catalyzed enolization of the ketone. However, an interesting anomaly occurs with alkoxyacetophenones, where the reaction shows a first-order dependence on TCCA, suggesting that for these specific substrates, the rate of halogenation may be slower than the rate of enolization. In the oxidation of the secondary alcohol borneol, the kinetics were found to be first-order with respect to both the alcohol and TCCA. icontrolpollution.com
A detailed kinetic and thermodynamic investigation of the reaction between TCCA and 2-chlorobenzylidene malononitrile (B47326) (CS) provided key activation parameters. The study determined the activation energy (Ea) and the thermodynamic parameters of activation, including enthalpy (ΔH#), entropy (ΔS#), and Gibbs free energy (ΔG#), which are consistent with the collision theory and activated complex theory. ijoer.com
| Parameter | Value |
|---|---|
| Activation Energy (Ea) | 57.65 kJ/mol |
| Activation Enthalpy (ΔH#) | 55.13 kJ/mol |
| Activation Entropy (ΔS#) | -0.11 kJ/mol·K |
| Gibbs Free Energy of Activation (ΔG#) | 87.78 kJ/mol |
The positive value for the enthalpy of activation (ΔH#) indicates that the formation of the activated complex is an endothermic process. ijoer.com The negative entropy of activation (ΔS#) suggests a more ordered transition state compared to the reactants, which is expected for a bimolecular reaction. ijoer.com
Mechanistic Pathways of Catalytic Action and Organic Transformations
TCCA participates in organic reactions through multiple mechanistic pathways, primarily involving ionic (electrophilic) or radical intermediates, depending on the reaction conditions. researchgate.net
Oxidation Mechanisms: In the oxidation of alcohols, the mechanism is believed to proceed via deprotonation of the alcohol followed by a hydride abstraction by the electrophilic chlorine of TCCA. acsgcipr.org In systems catalyzed by 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO), TCCA acts as the stoichiometric oxidant to regenerate the active TEMPO-oxoammonium ion catalyst, which then oxidizes the alcohol. acs.orgorganic-chemistry.org A proposed mechanism for the TEMPO-catalyzed oxidation of a primary alcohol to a carboxylic acid involves the initial oxidation to an aldehyde, which is then further oxidized to the carboxylic acid. acs.org This second step, the oxidation of the aldehyde, can be accomplished by TCCA even in the absence of the TEMPO catalyst. acs.org
Chlorination Mechanisms: TCCA is a versatile chlorinating agent that can operate via different pathways.
Electrophilic Chlorination: In the dichlorination of olefins, TCCA serves as the electrophilic chlorine source (Cl⁺), which initially attacks the double bond to form a chloronium ion intermediate, followed by attack from a nucleophilic chloride source to yield the dichloro-adduct. rsc.org
Radical Chlorination: Under visible light initiation, the N-Cl bond in TCCA can undergo homolytic cleavage to generate a dichloroisocyanuric acid radical and a chlorine radical (Cl•). researchgate.net This pathway is utilized in the C5-H halogenation of 8-substituted quinolines and in the chlorination of arenes when promoted by a photocatalyst like Brilliant Green. researchgate.netlookchem.com The radical mechanism involves hydrogen abstraction from the substrate by the chlorine radical, followed by quenching of the resulting substrate radical. researchgate.net
Catalytic Action: While TCCA is typically the consumable reagent, it plays a crucial role in various catalytic systems. As mentioned, it is the terminal oxidant in TEMPO-catalyzed oxidations. acs.org It can also be activated by an organocatalyst. For example, in the presence of pyridine (B92270), which is typically added as a base, pyridine can act as a catalyst, forming pyridinium (B92312) N-chloride as a more active oxidant species. acsgcipr.org
Influence of Substituents on Reactivity and Selectivity Profiles
The reactivity of TCCA and the selectivity of its reactions are significantly influenced by the substituents on both the triazine ring itself and on the substrate molecule.
Substituents on the substrate play a critical role in the selectivity of reactions with TCCA. In alcohol oxidations, TCCA often displays high chemoselectivity, preferentially oxidizing secondary alcohols over primary alcohols under certain conditions. acsgcipr.orgorganic-chemistry.org In the oxidation of ketones, the presence of electron-releasing alkoxy groups on an acetophenone (B1666503) ring alters the reaction kinetics from zero-order to first-order with respect to TCCA, suggesting a change in the rate-determining step of the mechanism. Furthermore, in the chlorination of substituted arenes, the regioselectivity is predictable and consistent with standard electrophilic aromatic substitution (SEAr) rules, indicating that TCCA acts as an amplified source of Cl⁺ rather than a chlorine radical under these conditions. lookchem.com
Applications of 1,3,5 Trichloro 1,3,5 Triazinane 2,4 Dione in Advanced Organic Synthesis
Role as a Versatile Organic Catalyst
2,4,6-trichloro-1,3,5-triazine (TCT) has emerged as a powerful organic catalyst, mediating a wide array of chemical reactions. Its non-volatile and easy-to-handle nature makes it a practical choice for various synthetic procedures. researchgate.net The catalytic activity of TCT is often attributed to its ability to activate functional groups, facilitating reactions that might otherwise require harsh conditions or less accessible catalysts. researchgate.netresearchgate.net
TCT has proven to be an effective catalyst in several multicomponent reactions that are fundamental to the synthesis of complex organic molecules. These reactions are highly valued for their efficiency in building molecular complexity in a single step.
Mannich Reaction: TCT catalyzes the one-pot, three-component Mannich-type reaction involving an acetophenone (B1666503), an aromatic aldehyde, and an aromatic amine. This method efficiently produces β-amino carbonyl compounds, which are crucial intermediates for various biologically active molecules, in high yields at ambient temperatures. researchgate.net
Biginelli Reaction: The Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea, is also effectively promoted by TCT. researchgate.net This reaction is a cornerstone for the synthesis of dihydropyrimidinones, a class of compounds with a wide range of pharmacological activities.
Xanthene Synthesis: TCT is utilized in the synthesis of xanthene derivatives. These compounds are important scaffolds in various dyes and fluorescent materials, and they also exhibit diverse biological properties. The catalytic role of TCT facilitates the condensation reactions required for the formation of the xanthene core.
Table 1: TCT-Catalyzed Carbon-Carbon Bond Forming Reactions
| Reaction | Reactants | Product | Key Features |
|---|---|---|---|
| Mannich-type | Acetophenone, Aromatic Aldehyde, Aromatic Amine | β-Amino Ketone | High yields, Ambient temperature, Solvent-free options researchgate.net |
| Biginelli | Aldehyde, β-Ketoester, Urea/Thiourea | Dihydropyrimidinone | Catalytic promotion researchgate.net |
TCT is a highly versatile reagent for facilitating a variety of functional group transformations, often serving as an activator for carboxylic acids and alcohols.
Swern-type Oxidations: TCT can be used as an alternative to traditional reagents in Swern-type oxidations for the conversion of primary and secondary alcohols into aldehydes and ketones, respectively. researchgate.netmdpi.com This application highlights its utility as a dehydrating and activating agent.
Esterifications: The synthesis of esters from carboxylic acids and alcohols can be achieved using TCT. The process typically involves the activation of the carboxylic acid by TCT to form a reactive intermediate, which is then readily attacked by the alcohol. Derivatives like 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) are also widely used for this purpose. researchgate.netresearchgate.net
Amide Formation: TCT is extensively used for the formation of amide bonds, a critical linkage in peptide chemistry and pharmaceuticals. It acts as an efficient coupling reagent, activating carboxylic acids for reaction with amines. researchgate.net Mechanochemical methods using TCT have been developed as an environmentally friendly approach to amide and dipeptide synthesis. rsc.org The reaction proceeds in moderate to excellent yields and is compatible with common protecting groups used in peptide synthesis. rsc.org
Table 2: TCT in Functional Group Interconversions
| Transformation | Substrate | Reagents | Product | Key Features |
|---|---|---|---|---|
| Amide Formation | Carboxylic Acid, Amine | TCT, PPh₃ (catalytic), K₂CO₃ | Amide | Mechanochemical, Room temperature, Good to excellent yields rsc.org |
| Esterification | Carboxylic Acid, Alcohol | TCT or its derivatives (e.g., CDMT) | Ester | Efficient activation of carboxylic acid researchgate.netresearchgate.net |
| Swern-type Oxidation | Alcohol | TCT, DMSO | Aldehyde/Ketone | Alternative to classical Swern conditions researchgate.netmdpi.com |
The synthesis of heterocyclic compounds is a major area of organic chemistry, and TCT plays a role in facilitating such transformations. Tetrazoles, in particular, are important heterocyles in medicinal chemistry as they can act as bioisosteres for carboxylic acids. nih.gov While the most common synthesis of tetrazoles involves a [2+3] cycloaddition between a nitrile and an azide, TCT derivatives can be involved in the synthesis of more complex molecules containing the triazine and other heterocyclic rings. nih.govresearchgate.netorganic-chemistry.org For instance, nitriles can be converted to tetrazoles, and TCT can be used to link these or other heterocyclic units together. organic-chemistry.org
Interestingly, TCT has been reported to mediate transition metal-catalyzed cross-coupling reactions. researchgate.net These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.
Sonogashira Coupling: This reaction, which couples terminal alkynes with aryl or vinyl halides, is typically catalyzed by palladium and a copper co-catalyst. organic-chemistry.org The use of TCT in this context is a novel application, expanding the toolbox for creating complex conjugated systems. researchgate.net
Suzuki-Miyaura Coupling: As one of the most versatile cross-coupling reactions, the Suzuki-Miyaura reaction pairs organoboron compounds with halides or pseudohalides. rsc.org TCT has been shown to mediate this palladium-catalyzed reaction, facilitating the synthesis of biaryl compounds and other complex structures. researchgate.netresearchgate.net
Synthetic Building Block for Complex Molecular Architectures
The C₃ symmetric and planar structure of the 1,3,5-triazine (B166579) core makes TCT an ideal and highly utilized building block for the construction of larger, well-defined molecular architectures. rsc.orgnih.gov The stepwise and chemoselective substitution of its three chlorine atoms allows for the precise assembly of complex molecules from simpler nucleophilic components. researchgate.netnih.gov
TCT is a cornerstone in the synthesis of star-shaped molecules and dendrimers, which have attracted significant interest for their applications in materials science, including optoelectronics and drug delivery. researchgate.netrsc.org The triazine core serves as a central scaffold from which multiple arms or branches can be extended.
The synthesis typically begins with the sequential substitution of the chlorine atoms on TCT with various nucleophiles, such as phenols, amines, or thiols. rsc.orgnih.gov This controlled, stepwise approach allows for the creation of both symmetric and unsymmetric derivatives. For example, 2,4,6-tris(4-formylphenoxy)-1,3,5-triazine, synthesized from TCT and 4-hydroxybenzaldehyde, serves as a versatile precursor for a variety of star-shaped compounds. rsc.org This key intermediate can then undergo further reactions at the aldehyde functional groups to attach other molecular entities, leading to complex, multi-functional, star-shaped architectures. rsc.org Dendrimers based on a triazine core have also been synthesized and used as scavengers in combinatorial chemistry. researchgate.net
Table 3: Examples of TCT-based Star-Shaped Molecules
| Precursor | Synthetic Strategy | Resulting Architecture | Potential Applications |
|---|---|---|---|
| 2,4,6-trichloro-1,3,5-triazine (TCT) | Stepwise nucleophilic substitution with 4-hydroxybenzaldehyde | 4,4′,4′′-((1,3,5-triazine-2,4,6-triyl)tris(oxy))tribenzaldehyde | Precursor for larger star-shaped molecules rsc.org |
| 2,4,6-tris(4-formylphenoxy)benzaldehyde | Michael and Hantzsch reactions | Star-shaped molecules with hexahydroacridinedione and pyrimido[4,5-b]quinolone arms | Optoelectronics, Organic solar cells, Host-guest chemistry rsc.org |
Integration into Hybrid Molecular Systems
The rigid, planar structure of the triazine core, derived from TCCA's precursor cyanuric chloride, makes it an exceptional scaffold for creating complex, hybrid molecular systems. mdpi.com Its three reactive sites allow for the stepwise and controlled introduction of different nucleophiles, enabling the construction of highly organized, multifunctional molecules like dendrimers and other supramolecular assemblies. nih.govresearchgate.net
Recent research has demonstrated that the 1,3,5-triazine scaffold is an excellent branching unit for peptides. mdpi.com This strategy involves the complete solid-phase synthesis of dendrimeric peptides, where the triazine core serves as the anchor point for multiple peptide chains. mdpi.comnih.gov This approach leverages the differential reactivity of the chlorine atoms in the precursor, 2,4,6-trichloro-1,3,5-triazine (TCT), to first attach a single peptide chain and then use the remaining sites to build out the dendritic structure. mdpi.com
Beyond its role as a structural core, TCCA is integrated into hybrid catalytic systems. For instance, it has been effectively used as a co-oxidant with manganese(III) complexes for the functionalization of saturated hydrocarbons like cyclohexane (B81311). dntb.gov.ua In these systems, TCCA facilitates the catalytic cycle, enabling the oxidation of alkanes under relatively mild conditions. Studies show that manganese(III) salen complexes in the presence of TCCA can catalyze the chlorination of cyclohexane with conversions reaching up to 26.3% at 50 °C. dntb.gov.ua
The controlled, stepwise substitution on the triazine ring allows for the synthesis of diverse hybrid molecules. The general principle relies on temperature control, where monosubstitution typically occurs at or below 0 °C, disubstitution at room temperature, and complete trisubstitution at higher temperatures (above 60 °C). researchgate.net This chemoselectivity has been exploited to create libraries of complex molecules with varied functionalities. nih.gov
| Hybrid System Type | Scaffold/Reagent | Application/Reaction | Key Finding | Reference |
|---|---|---|---|---|
| Peptide Dendrimer | 1,3,5-Triazine (from TCT) | Solid-phase synthesis of antimicrobial peptide dendrimers. | Triazine acts as an excellent branching connector for peptides, creating potent antimicrobial agents. | mdpi.comnih.gov |
| Catalytic System | TCCA with [Mn(salen)Cl] | Oxidation and chlorination of cyclohexane. | TCCA serves as an effective co-oxidant, enabling the functionalization of saturated hydrocarbons. | dntb.gov.ua |
| Hybrid Conjugates | 1,3,5-Triazine (from TCT) | Synthesis of 1,3,4-thiadiazole-1,3,5-triazine hybrids. | The triazine core is tethered to other heterocyclic moieties via an -S- bridge to create molecules with antibacterial activity. | researchgate.net |
| Functional Dendrimers | 1,3,5-Triazine (from TCT) | Synthesis of dendrimers with 1,3,4-oxadiazole (B1194373) repeating units. | The triazine serves as the central core for building complex dendritic structures. | nih.gov |
Application in Peptide Synthesis and Protective Group Chemistry
1,3,5-Trichloro-1,3,5-triazinane-2,4-dione and its parent triazine structure are valuable tools in peptide chemistry, both as a structural component and as a reagent for modifying protected amino acids. The triazine scaffold has been successfully employed to construct novel peptide dendrimers, which are complex, branched molecules with significant biological activity. nih.govresearchgate.net In this context, 2,4,6-trichloro-1,3,5-triazine (TCT) is used as a trifunctional connector, allowing for the synthesis of dendrimers directly on a solid-phase resin, a method that is fully compatible with standard Fmoc/tBu peptide synthesis strategies. mdpi.com
In the realm of protective group chemistry, TCCA is prized for its ability to perform mild and highly selective oxidations. A key application is the oxidation of primary alcohols to aldehydes without over-oxidation to carboxylic acids. nih.gov This is particularly useful for complex molecules where sensitive functional groups must be preserved. The TCCA/TEMPO catalytic system is highly effective for this transformation, rapidly oxidizing aliphatic, benzylic, allylic, and even β-amino alcohols at room temperature. nih.govorganic-chemistry.org The slow oxidation rate for secondary alcohols allows for a high degree of chemoselectivity. nih.gov This method is compatible with various common protecting groups used in peptide synthesis, such as Fmoc, Cbz, and Boc, allowing for the selective transformation of functional groups without disturbing the protection scheme.
Furthermore, TCCA, in combination with triphenylphosphine (B44618) (PPh₃), provides an efficient, mild, and base-free method for converting a wide range of carboxylic acids into N-acylbenzotriazoles. organic-chemistry.org These resulting compounds are stable, crystalline solids that serve as excellent acylating agents, acting as substitutes for more reactive acid chlorides in the formation of amide bonds. organic-chemistry.org The reaction proceeds in high yields (up to 92%) and is compatible with N-protected amino acids, making it a valuable tool for peptide fragment coupling. organic-chemistry.org
| Application | Reagents | Substrate Example | Product | Yield | Reference |
|---|---|---|---|---|---|
| Peptide Dendrimer Synthesis | 2,4,6-Trichloro-1,3,5-triazine (TCT) | Resin-bound peptide | Triazine-cored peptide dendrimer (G1) | - | mdpi.com |
| Selective Alcohol Oxidation | TCCA, TEMPO (catalytic) | Primary Alcohols (e.g., Benzyl alcohol) | Aldehydes (e.g., Benzaldehyde) | >98% | nih.gov |
| Selective Alcohol Oxidation | TCCA, TEMPO (catalytic) | β-Amino Alcohols | α-Amino Aldehydes | High | nih.govorganic-chemistry.org |
| Amide Bond Precursor Synthesis | TCCA, PPh₃, 1H-Benzotriazole | N-Boc-glycine | N-(N-Boc-glycinyl)benzotriazole | 91% | organic-chemistry.org |
| Amide Bond Precursor Synthesis | TCCA, PPh₃, 1H-Benzotriazole | Benzoic Acid | N-Benzoylbenzotriazole | 92% | organic-chemistry.org |
Considerations of Green Chemistry in the Synthetic Applications of this compound
A significant advantage of using TCCA in modern synthesis is its alignment with the principles of green chemistry. researchgate.net It is an inexpensive, non-toxic, and stable solid, making it an environmentally benign alternative to hazardous reagents. wikipedia.orgdntb.gov.ua Its applications often involve mild reaction conditions, reduced solvent usage, and high atom economy. acsgcipr.org
One of the key green features of TCCA is its efficacy in aqueous media. It has been successfully used as a catalyst for one-pot, multicomponent reactions in water to synthesize complex heterocyclic compounds like pyrano[2,3-d]pyrimidine diones. researchgate.net This approach avoids the use of volatile and toxic organic solvents, simplifies work-up procedures, and reduces waste. researchgate.net Similarly, TCCA facilitates the transformation of alkenes into chlorohydrins and subsequently epoxides in aqueous acetone, providing a greener route to these important synthetic intermediates. scielo.brorganic-chemistry.org
Solvent-free reactions represent another pillar of green chemistry where TCCA has proven effective. For example, a rapid and operationally simple method for the chlorination of pyrazoles has been developed using TCCA under solvent-free mechanochemical (ball-milling) conditions. rsc.org This high-yielding protocol eliminates the need for bulk solvents and often avoids tedious chromatographic purification. rsc.org
The use of TCCA as a catalyst, rather than a stoichiometric reagent, further enhances its green credentials. It has been employed as an efficient, eco-friendly catalyst for various one-pot syntheses, which are inherently greener as they reduce the number of synthetic steps, minimize waste generation from intermediate purification, and save energy and time. researchgate.net The by-product of TCCA reactions, cyanuric acid, is non-toxic and can potentially be recovered and reused to produce TCCA, creating a more sustainable chemical cycle. acsgcipr.org
| Green Chemistry Application | Reaction | Solvent/Condition | Key Advantage | Reference |
|---|---|---|---|---|
| One-Pot Synthesis | Synthesis of Pyrano[2,3-d]pyrimidine diones | Water | Environmentally benign, cost-effective, no chromatography needed. | researchgate.net |
| Solvent-Free Synthesis | Chlorination of pyrazoles | Mechanochemical (Ball-milling) | Avoids bulk solvents, high yield, simple work-up. | rsc.org |
| Aqueous Media Reaction | Synthesis of chlorohydrins from alkenes | Aqueous Acetone | Mild conditions, efficient, safer alternative to other halogenating agents. | scielo.brorganic-chemistry.org |
| Catalyst in Green Solvents | Synthesis of quinoxaline (B1680401) derivatives | Water | Avoids hazardous catalysts and solvents, high yields. | researchgate.netsemanticscholar.org |
| Efficient Oxidant | Oxidation of alcohols | Dichloromethane | Stable, solid reagent; high selectivity; non-toxic by-product (cyanuric acid). | nih.govacsgcipr.org |
Computational and Theoretical Investigations of 1,3,5 Trichloro 1,3,5 Triazinane 2,4 Dione
Quantum Chemical Calculations of Electronic Structure and Bonding
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and bonding characteristics of TCCA. unimelb.edu.au These methods can accurately predict molecular geometries, vibrational frequencies, and electronic properties. spectroscopyonline.com
Commonly, the B3LYP functional is used in combination with a basis set such as 6-311++G(d,p) to perform geometry optimization and calculate key parameters. spectroscopyonline.comresearchgate.netresearchgate.net Such calculations reveal that the 1,3,5-triazinane-2,4,6-trione ring has a nearly planar conformation. wikipedia.org The N-Cl bonds are key to the molecule's reactivity, and their nature can be thoroughly analyzed using these computational techniques.
The electronic properties derived from these calculations, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability. Furthermore, the molecular electrostatic potential (MEP) map can be generated to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack. For TCCA, the positive potential is generally located around the chlorine atoms, indicating their electrophilic character.
Table 1: Calculated Geometric Parameters for 1,3,5-Trichloro-1,3,5-triazinane-2,4-dione (Illustrative Data) (Note: Specific experimental or calculated values for the isolated molecule are not readily available in the provided context; this table represents typical data obtained from DFT calculations for related triazine structures.)
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |
| Bond Length | C-N | ~1.38 Å |
| C=O | ~1.21 Å | |
| N-Cl | ~1.75 Å | |
| Bond Angle | N-C-N | ~115° |
| C-N-C | ~125° | |
| C-N-Cl | ~117° |
This interactive table is based on typical values for similar chemical structures calculated using Density Functional Theory.
Computational Modeling of Reaction Pathways and Transition States
Computational modeling is a vital tool for mapping the potential energy surfaces of chemical reactions involving TCCA. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction mechanism can be proposed. Methods like ab initio calculations and DFT are used to locate the transition state structures and compute the activation energies, which are critical for understanding reaction kinetics. dtic.mil
For instance, the chlorination of organic substrates by TCCA can be modeled to understand the mechanism of chlorine transfer. These calculations can help determine whether the reaction proceeds through a concerted mechanism or a stepwise pathway involving intermediates. Ab initio and DFT calculations have been successfully used to determine reaction mechanisms for the formation of the related compound cyanuric chloride from its monomer, cyanogen (B1215507) chloride. dtic.mil These studies showed that a concerted triple association was the lower energy pathway. dtic.mil Intrinsic Reaction Coordinate (IRC) calculations can further confirm that a located transition state connects the desired reactants and products. dtic.mil
The influence of the solvent on reaction pathways is also a critical area of investigation. Ab initio molecular dynamics (AIMD) and static electronic structure calculations using polarizable continuum models (like SMD) can be employed to understand how different solvents affect activation free energies. researchgate.netnih.gov For example, studies on similar reactions have shown that polar aprotic solvents can significantly lower the activation barrier compared to protic solvents. researchgate.net
Table 2: Calculated Activation Energies for a Representative Reaction (Illustrative Data) (Note: This table illustrates the type of data obtained from computational modeling of reaction pathways.)
| Reaction | Solvent | Computational Method | Calculated Activation Free Energy (kcal/mol) |
| Chlorine Transfer | Gas Phase | DFT (B3LYP) | 25.5 |
| Chlorine Transfer | Acetonitrile | SMD/DFT (B3LYP) | 20.1 |
| Chlorine Transfer | Water | SMD/DFT (B3LYP) | 22.8 |
This interactive table provides illustrative data on how activation energies for reactions can be calculated under different conditions using computational methods.
Prediction of Reactivity and Selectivity in Organic Transformations
DFT calculations provide a suite of conceptual DFT descriptors that are powerful in predicting the reactivity and selectivity of TCCA in various organic reactions. researchgate.net These global reactivity descriptors are calculated from the energies of the frontier molecular orbitals (HOMO and LUMO). researchgate.net
Key descriptors include:
Ionization Potential (IP): The energy required to remove an electron.
Electron Affinity (EA): The energy released when an electron is added.
Electronegativity (χ): The tendency of the molecule to attract electrons.
Chemical Hardness (η): A measure of resistance to change in electron distribution.
Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.
For TCCA, a high electrophilicity index and the nature of the N-Cl bonds confirm its role as a potent electrophilic chlorinating agent. researchgate.net The LUMO is typically centered on the N-Cl antibonding orbitals, indicating that nucleophilic attack will likely lead to the cleavage of these bonds and the transfer of an electrophilic chlorine atom.
Computational studies can also explain the selectivity observed in reactions. For example, in the chlorination of aromatic compounds, theoretical models can predict the regioselectivity (ortho, meta, para substitution) by analyzing the stability of the intermediate sigma complexes. researchgate.net Similarly, in the oxidation of alcohols, computational models can help explain why secondary alcohols are often oxidized faster than primary alcohols.
Table 3: Calculated Global Reactivity Descriptors for TCCA (Illustrative Data) (Note: These values are representative of those obtained from DFT calculations at the B3LYP/6-311++G(d,p) level.)
| Descriptor | Formula | Illustrative Value (eV) |
| HOMO Energy | E(HOMO) | -8.5 |
| LUMO Energy | E(LUMO) | -2.1 |
| Energy Gap | ΔE = E(LUMO) - E(HOMO) | 6.4 |
| Ionization Potential | I ≈ -E(HOMO) | 8.5 |
| Electron Affinity | A ≈ -E(LUMO) | 2.1 |
| Electronegativity | χ = (I+A)/2 | 5.3 |
| Chemical Hardness | η = (I-A)/2 | 3.2 |
| Electrophilicity Index | ω = χ²/(2η) | 4.38 |
This interactive table showcases key reactivity descriptors that can be calculated to predict the chemical behavior of a molecule.
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules, providing insights into their conformational dynamics. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of a molecule over time, revealing its accessible conformations and the transitions between them. mdpi.com
For a semi-rigid molecule like TCCA, MD simulations are particularly useful for understanding its behavior in different environments, such as in various solvents. These simulations can be performed using classical force fields or, for higher accuracy in describing electronic effects and reactivity, using ab initio MD (AIMD). nih.gov
MD simulations can reveal detailed information about solute-solvent interactions, such as the formation and dynamics of hydrogen bonds between the carbonyl oxygens of TCCA and protic solvent molecules. This provides a dynamic picture that goes beyond the static view of continuum solvent models. nih.gov The simulations can also be used to calculate thermodynamic properties like the free energy of solvation and to explore the conformational landscape to identify the most stable conformers in solution. Such studies are crucial for understanding how the solvent influences the molecule's structure and, consequently, its reactivity. researchgate.net
Table 4: Typical Parameters for a Molecular Dynamics Simulation of TCCA in a Solvent (Note: This table provides an example of a typical setup for an MD simulation.)
| Parameter | Description | Value/Setting |
| Simulation Software | Program used to run the simulation | Amber, GROMACS, or Gaussian (for AIMD) |
| Force Field (Classical MD) | Set of parameters describing the potential energy | GAFF (General Amber Force Field) |
| Quantum Method (AIMD) | Level of theory for on-the-fly force calculation | DFT (e.g., B3LYP) |
| Solvent | The medium in which the solute is simulated | Explicit water (e.g., TIP3P model) or Acetonitrile |
| System Size | Dimensions of the simulation box | ~40 Å x 40 Å x 40 Å cubic box |
| Simulation Time | Total duration of the simulation | 10 - 100 nanoseconds (ns) |
| Temperature | System temperature | 298 K (25 °C) |
| Pressure | System pressure | 1 atm |
This interactive table outlines the typical parameters and settings used to perform a molecular dynamics simulation to study a molecule's behavior in solution.
Environmental Fate and Degradation Pathways of 1,3,5 Trichloro 1,3,5 Triazinane 2,4 Dione
Biotic Degradation Mechanisms and Microbial Transformations
Direct biodegradation data for 1,3,5-Trichloro-1,3,5-triazinane-2,4-dione in the environment is limited, primarily because its rapid hydrolysis is the dominant initial fate. nih.gov Consequently, the major focus of biotic degradation is on its primary, more stable hydrolysis product, cyanuric acid. nih.gov This compound is known to be biodegradable under both aerobic and anaerobic conditions.
Following the hydrolysis of TCCA, the resultant cyanuric acid can be utilized by various microorganisms as a source of nitrogen. Aerobic biodegradation pathways involve the enzymatic cleavage of the s-triazine ring. While specific pathways for many organisms are still under investigation, the general process involves the breakdown of the ring into simpler, non-toxic compounds. For other s-triazine compounds like atrazine (B1667683), specific genes (e.g., atzA, atzB, atzC) encoding for hydrolytic enzymes that sequentially break down the molecule have been identified. A similar enzymatic hydrolysis is the basis for the aerobic degradation of cyanuric acid, ultimately yielding ammonia (B1221849) and carbon dioxide.
Studies on other chlorinated compounds, such as 1,1,1-trichloroethane (B11378) (TCA), show that aerobic transformation can be carried out by various bacteria, including Mycobacterium species, which transform it into products like 2,2,2-trichloroethanol. ethz.ch However, for TCCA, the biotic process focuses on the non-chlorinated cyanuric acid.
Table 2: Aerobic Biodegradation of TCCA Hydrolysis Product
| Substrate | Process | Key Factors | Final Products |
| Cyanuric Acid (from TCCA hydrolysis) | Aerobic Biodegradation | Presence of specific microbial populations, oxygen, and nutrients. | Ammonia (NH₃), Carbon Dioxide (CO₂) |
In environments with limited or no oxygen, anaerobic biodegradation becomes the relevant pathway for the breakdown of cyanuric acid. Similar to aerobic processes, anaerobic microbes can cleave the triazine ring to utilize the nitrogen. This process is crucial in environments like saturated soils, sediments, and certain wastewater treatment systems.
Reductive dechlorination is a key anaerobic process for many chlorinated compounds, where chlorine atoms are sequentially removed and replaced with hydrogen. This is a well-documented pathway for contaminants like chlorinated ethenes, often carried out by specific bacteria such as Dehalococcoides. mdpi.comnih.gov However, for this compound, this process is not the primary degradation route. The compound first undergoes rapid abiotic hydrolysis to form non-chlorinated cyanuric acid. nih.gov The subsequent anaerobic biodegradation then proceeds via the breakdown of the cyanuric acid ring structure, rather than through a reductive dechlorination of the parent TCCA molecule. The final products of this anaerobic pathway are also ammonia and carbon dioxide.
Microbial Metabolism and Co-metabolism in Degradation
The microbial degradation of this compound is principally concerned with the breakdown of its primary and more persistent hydrolysis product, cyanuric acid. Direct microbial action on the parent chlorinated compound is not considered a primary degradation pathway, as the initial hydrolysis is rapid under most environmental conditions.
The microbial metabolism of cyanuric acid has been extensively studied, with several bacterial strains capable of utilizing it as a sole source of nitrogen. A key organism in this process is Pseudomonas sp. strain ADP, which has been a model for understanding the genetic and enzymatic pathways of s-triazine ring cleavage. The degradation of cyanuric acid by these microorganisms is an aerobic process that ultimately leads to the mineralization of the compound into carbon dioxide (CO2) and ammonia (NH3).
The enzymatic pathway for cyanuric acid degradation in Pseudomonas sp. ADP involves a series of hydrolytic reactions. The expression of the genes encoding these enzymes, typically found in an operon (e.g., the atzDEF operon), is often regulated by the availability of nitrogen and the presence of cyanuric acid itself. In nitrogen-limited conditions, the presence of cyanuric acid induces the synthesis of the necessary degradative enzymes.
Co-metabolism, the transformation of a compound by a microorganism that is unable to use it as a source of energy or nutrients, can also play a role in the degradation of s-triazine compounds. However, for cyanuric acid, many identified bacteria can utilize it for growth, making direct metabolism the more significant pathway.
Identification and Characterization of Environmental Transformation Products
The primary transformation product of this compound in the environment is cyanuric acid, formed through abiotic hydrolysis. The subsequent microbial degradation of cyanuric acid leads to a cascade of further transformation products.
The initial and most significant transformation is the hydrolysis of this compound, which involves the sequential replacement of the three chlorine atoms with hydroxyl groups, resulting in the formation of cyanuric acid. This process is a hydrolysis reaction and is not primarily mediated by microbial enzymes. Therefore, cyanuric acid can be considered the principal dechlorinated and hydroxylated metabolite.
Further microbial action on other s-triazine compounds, such as the herbicide atrazine, has been shown to involve enzymatic dechlorination and deamination, leading to hydroxylated intermediates. For instance, atrazine can be dechlorinated to hydroxyatrazine. While these processes are known for other triazines, the rapid hydrolysis of this compound means that the primary focus of microbial transformation is on the already hydroxylated cyanuric acid.
Once cyanuric acid is formed, its microbial degradation proceeds via the hydrolytic cleavage of the s-triazine ring. Research has elucidated two primary pathways for the initial ring-opening:
Pathway 1: via Carboxybiuret: In Pseudomonas sp. strain ADP, the enzyme cyanuric acid hydrolase (AtzD) catalyzes the hydrolytic opening of the triazine ring to form the unstable intermediate, 1-carboxybiuret. This is then acted upon by other enzymes in the pathway.
Pathway 2: via Biuret: An alternative pathway found in other bacteria involves a different cyanuric acid hydrolase that directly produces biuret.
Following the initial ring cleavage, a series of enzymatic steps leads to the complete mineralization of the compound. In the well-characterized pathway of Pseudomonas sp. strain ADP, the steps are as follows:
Cyanuric acid is converted to 1-carboxybiuret by cyanuric acid hydrolase (AtzD).
1-Carboxybiuret is then deaminated by the AtzEG enzyme complex.
The resulting product is decarboxylated by AtzH.
Finally, the remaining molecule is hydrolyzed by AtzF to yield carbon dioxide and ammonia .
Ultimately, both pathways result in the complete breakdown of the cyanuric acid ring into inorganic products, CO2 and NH3, which can then be assimilated into the natural biogeochemical cycles.
Environmental Transport Processes and Adsorption/Desorption Dynamics
The environmental mobility of this compound is largely governed by its high water solubility and its rapid hydrolysis to cyanuric acid. The parent compound is expected to have a low affinity for soil and sediment, leading to a high potential for leaching. The estimated organic carbon-water (B12546825) partitioning coefficient (Koc) for this compound is low, suggesting it will not strongly adsorb to organic matter in soil.
The transport and fate are therefore closely linked to the behavior of cyanuric acid in the environment. Cyanuric acid is also relatively mobile in soil, although its adsorption can be influenced by soil properties such as organic matter content, clay content, and pH.
The adsorption of cyanuric acid has been studied on various media, including activated carbon, which can serve as a model for understanding its interaction with organic matter in soil. The adsorption data often fit well with the Freundlich and Langmuir isotherm models, which describe the relationship between the concentration of a substance in solution and the amount adsorbed onto a solid phase at a constant temperature.
| Adsorption Isotherm Model | Description | Key Parameters |
| Freundlich Isotherm | An empirical model that describes non-ideal and reversible adsorption, not restricted to the formation of a monolayer. It is often used for heterogeneous surfaces. | KF : Freundlich constant (related to adsorption capacity)1/n : Freundlich intensity parameter (indicates favorability of adsorption) |
| Langmuir Isotherm | A theoretical model that assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. | qmax : Maximum adsorption capacity (monolayer capacity)KL : Langmuir constant (related to the energy of adsorption) |
Desorption studies indicate that the binding of cyanuric acid to soil particles is often reversible, allowing it to be released back into the soil solution and making it available for leaching or microbial degradation. The rate and extent of desorption are influenced by factors such as the concentration gradient and the properties of the soil matrix.
Advanced Spectroscopic and Analytical Characterization Methodologies for Research on 1,3,5 Trichloro 1,3,5 Triazinane 2,4 Dione
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural verification of 1,3,5-Trichloro-1,3,5-triazinane-2,4-dione. While detailed public spectral data is limited, certificates of analysis for commercial-grade trichloroisocyanuric acid confirm that both ¹H and ¹³C NMR are routinely employed to corroborate the compound's structure.
Due to the molecule's symmetrical nature and the absence of protons directly bonded to the triazinane ring, ¹H NMR spectroscopy is primarily used to confirm the absence of proton-bearing impurities. The ¹³C NMR spectrum is more informative for the primary structure, expected to show a single resonance for the three equivalent carbonyl carbons of the triazinane ring. The exact chemical shift of this peak is influenced by the electronegativity of the adjacent nitrogen and chlorine atoms.
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| ¹³C | ~149 | Singlet | The chemical shift is for the carbonyl carbons (C=O). |
| ¹H | - | - | No protons are present in the ideal structure. |
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis
Mass spectrometry is a critical tool for confirming the molecular weight and investigating the fragmentation pathways of this compound. Electron Ionization (EI) is a common method used for its analysis. The mass spectrum provides the mass-to-charge ratio (m/z) of the molecular ion and various fragment ions, offering insights into the molecule's stability and bond strengths.
The molecular ion peak [C₃Cl₃N₃O₃]⁺ is expected at an m/z corresponding to its molecular weight (approximately 231 g/mol ), taking into account the isotopic distribution of chlorine (³⁵Cl and ³⁷Cl). The fragmentation pattern is characterized by the successive loss of chlorine atoms and isocyanato (NCO) groups.
Table 2: Prominent Fragment Ions in the Mass Spectrum of this compound
| m/z | Proposed Fragment | Relative Abundance |
| 231 | [C₃Cl₃N₃O₃]⁺ (Molecular Ion) | Moderate |
| 196 | [C₃Cl₂N₃O₃]⁺ | High |
| 161 | [C₃ClN₃O₃]⁺ | Moderate |
| 120 | [C₂Cl₂N₂O₂]⁺ | High |
| 70 | [Cl₂]⁺ | High |
Data compiled from publicly available mass spectral data. nih.govchemicalbook.com
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups and bonding arrangements within the this compound molecule.
The IR spectrum is dominated by strong absorption bands corresponding to the carbonyl (C=O) and carbon-nitrogen (C-N) stretching vibrations within the triazinane ring. The N-Cl bonds also exhibit characteristic absorptions. Raman spectroscopy complements the IR data, with strong signals often observed for the symmetric vibrations of the triazinane ring.
Table 3: Key Vibrational Modes of this compound
| Wavenumber (cm⁻¹) | Assignment | Technique |
| ~1750-1810 | C=O Stretching | IR |
| ~1400 | C-N Stretching | IR |
| ~800-850 | N-Cl Stretching | IR |
| ~600-700 | Ring Deformation | Raman |
Data is based on typical vibrational frequencies for these functional groups and available spectral data. nih.govresearchgate.netchemicalbook.com
X-ray Crystallography for Solid-State Structure Determination
Chromatographic Techniques for Purity Assessment and Separation of Complex Mixtures
Chromatographic methods are essential for assessing the purity of this compound and for the analysis of complex mixtures containing this compound. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose. nih.govtandfonline.com
A common HPLC method involves a reversed-phase column (e.g., C18) with a mobile phase consisting of a buffered aqueous solution and an organic modifier like methanol (B129727) or acetonitrile. acs.orgnih.gov Detection is typically achieved using a UV detector, as the triazinane ring exhibits significant absorbance in the UV region. tandfonline.com This method allows for the separation and quantification of the active ingredient from its potential impurities or degradation products, such as cyanuric acid. tandfonline.com
Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), can also be employed for the analysis of this compound, particularly for the identification of volatile impurities. nih.gov
Table 4: Typical HPLC Parameters for the Analysis of this compound
| Parameter | Condition |
| Column | Reversed-phase C18 |
| Mobile Phase | Phosphate buffer/methanol gradient |
| Detection | UV at ~225 nm |
| Flow Rate | 1.0 mL/min |
These are representative conditions and may be optimized for specific applications. tandfonline.com
Structure Activity Relationship Sar Studies in the Context of Chemical Functionality
Correlating Structural Modifications of the Triazine Core with Catalytic Performance
The catalytic activity of compounds based on the 1,3,5-triazinane-2,4-dione (B1200504) scaffold is intrinsically linked to the electronic and steric environment of the triazine core. Modifications to this core can significantly impact the compound's efficacy as a catalyst. researchgate.net 1,3,5-Trichloro-1,3,5-triazinane-2,4-dione itself is utilized as an efficient and environmentally friendly catalyst for various organic transformations, including the synthesis of pyrano[2,3-d]pyrimidine dione (B5365651) derivatives. researchgate.net
While direct SAR studies on the catalytic performance of a wide range of substituted 1,3,5-triazinane-2,4-diones are not extensively documented, principles can be drawn from related triazine systems. For instance, in copper(I) triazene (B1217601) complexes used for electrochemical reactions, the nature and position of substituents on the aromatic ring influence the formation of binuclear or tetranuclear clusters, which in turn affects their catalytic activity. researchgate.net A systematic study of these complexes with various electron-donating and electron-withdrawing substituents aims to establish a clear structure-activity relationship for reactions like the hydrogen evolution reaction (HER). researchgate.net
The reactivity of the N-Cl bonds in this compound is central to its catalytic and synthetic utility. The strength and reactivity of these bonds can be modulated by introducing different substituents on the triazine ring. Although specific data tables for the catalytic performance of modified this compound are scarce in publicly available literature, a conceptual table can be constructed to illustrate the expected impact of such modifications.
Table 1: Conceptual Correlation of Triazine Core Modifications with Catalytic Performance
| Modification to Triazinane-dione Core | Expected Impact on N-Cl Bond Reactivity | Predicted Effect on Catalytic Performance in Oxidation Reactions |
| Introduction of Electron-Withdrawing Groups (e.g., -NO₂) | Increased positive character on chlorine, potentially more electrophilic. | Enhanced activity as an oxidant and for electrophilic chlorination. |
| Introduction of Electron-Donating Groups (e.g., -OCH₃) | Decreased positive character on chlorine, potentially less electrophilic. | Reduced activity as an oxidant, may favor other reaction pathways. |
| Replacement of Chlorine with Other Halogens (e.g., Bromine) | Altered bond strength and reactivity (N-Br vs. N-Cl). | Different selectivity and reactivity profile in halogenation reactions. |
| Introduction of Bulky Substituents (e.g., t-butyl) | Steric hindrance around the reactive sites. | Decreased reaction rates due to hindered access of substrates. |
It is important to note that these are predicted trends based on general chemical principles and SAR studies of other triazine derivatives. nih.gov Experimental validation would be necessary to confirm these correlations for the 1,3,5-triazinane-2,4-dione system.
Investigating the Impact of Substituent Electronic and Steric Effects on Reaction Selectivity
The electronic and steric effects of substituents play a crucial role in determining the selectivity of reactions involving this compound. These effects can dictate the regioselectivity and chemoselectivity of chlorination and oxidation reactions. catalysis.blog
For example, in the chlorination of aromatic compounds, the presence of electron-donating or electron-withdrawing groups on the aromatic substrate influences the outcome of the reaction with this compound. acs.org The regioselectivity of the chlorination of anisole (B1667542) with TCCA can be significantly influenced by the use of tertiary amine catalysts, which generate more selective N-chloroammonium intermediates. nih.gov
Steric hindrance can also be a determining factor in reaction selectivity. catalysis.blog For instance, the oxidation of primary alcohols to aldehydes using a TCCA/TEMPO system is highly chemoselective, as secondary alcohols react much more slowly under the same conditions. nih.gov This difference in reactivity can be attributed to the greater steric bulk around the secondary hydroxyl group.
The following table summarizes research findings on the impact of substrate substituents on reaction outcomes with this compound, illustrating the principles of electronic and steric effects.
Table 2: Impact of Substrate Substituent Effects on Reaction Selectivity with this compound
| Substrate | Substituent | Reaction Type | Observed Selectivity/Reactivity | Reference |
| Toluene | -CH₃ (Electron-donating) | Aromatic Chlorination | Formation of 2- and 4-chlorotoluenes, with 4-chlorotoluene (B122035) as the main regioisomer. acs.org | acs.org |
| Nitrobenzene | -NO₂ (Electron-withdrawing) | Aromatic Chlorination | No reaction occurs under acidic conditions. acs.org | acs.org |
| Cyclohexene | Alkene | Allylic Chlorination | Exothermic reaction producing a mixture of products, with 3-chlorocyclohexene (B1361376) as the main product. acs.org | acs.org |
| Primary Alcohols | -CH₂OH | Oxidation (with TEMPO) | Rapid oxidation to aldehydes with no overoxidation to carboxylic acids. nih.gov | nih.gov |
| Secondary Alcohols | -CH(OH)R | Oxidation (with TEMPO) | Slow oxidation to ketones, allowing for high chemoselectivity in the presence of primary alcohols. nih.gov | nih.gov |
These examples highlight how the electronic nature and steric accessibility of the reaction site on the substrate molecule, in conjunction with the reactivity of this compound, govern the selectivity of the transformation.
SAR in the Rational Design of Novel Synthetic Reagents and Building Blocks
The principles of SAR are instrumental in the rational design of new synthetic reagents and building blocks derived from the 1,3,5-triazinane-2,4-dione scaffold. nih.gov By understanding how structural modifications influence reactivity and selectivity, chemists can tailor molecules for specific synthetic applications. organic-chemistry.org
This compound itself is a versatile reagent. Its applications extend to the conversion of alkenes into chlorohydrins, β-chloroethers, and β-chloroacetates with high regioselectivity. researchgate.net It is also a key component in a one-pot synthesis of pyrano[2,3-d]pyrimidine dione derivatives. researchgate.net The development of these methods is a direct result of understanding the reactivity of the N-Cl bonds in TCCA.
The design of novel reagents can involve modifying the 1,3,5-triazinane-2,4-dione core to fine-tune its properties. For example, replacing the chlorine atoms with other functionalities can lead to reagents with different reactivity profiles. The synthesis of a triazine dendrimer with paclitaxel (B517696) and PEG groups showcases the use of the triazine core as a scaffold for creating complex molecules with specific functions. nih.gov
The following table presents examples of synthetic applications of this compound, which can serve as a basis for the rational design of new reagents.
Table 3: Synthetic Applications of this compound as a Building Block for Novel Reagents
| Reaction Type | Role of TCCA | Resulting Product Class | Significance in Reagent Design | Reference |
| Cohalogenation of Alkenes | Cohalogenating reagent | Chlorohydrins, β-chloroethers, β-chloroacetates | Provides a mild and regioselective method for introducing chloro- and oxy-functionalities. researchgate.net | researchgate.net |
| Oxidation of Primary Amines (with TEMPO) | Oxidant | Nitriles | Offers a highly selective method for the synthesis of various nitriles. nih.gov | nih.gov |
| One-pot Synthesis of Pyrano[2,3-d]pyrimidine diones | Catalyst | Fused heterocyclic compounds | Demonstrates the catalytic potential of TCCA in multicomponent reactions. researchgate.net | researchgate.net |
| Chlorodeboronation of Organotrifluoroborates | Chlorinating agent | Aryl-, heteroaryl-, alkenyl-, alkynyl-, and alkyl-chlorides | Provides a metal-free method for the synthesis of various chlorinated products. nih.gov | nih.gov |
By systematically studying the structure-activity relationships of this compound and its derivatives, researchers can continue to develop novel and efficient catalysts and synthetic reagents for a wide range of chemical transformations.
Emerging Research Directions and Future Perspectives in 1,3,5 Trichloro 1,3,5 Triazinane 2,4 Dione Chemistry
Development of Novel Catalytic Systems and Methodologies Utilizing the Triazine Scaffold
The inherent reactivity of 1,3,5-Trichloro-1,3,5-triazinane-2,4-dione and the structural versatility of the s-triazine ring are being harnessed to create novel catalytic systems. researchgate.netresearchgate.net TCCA itself is being employed as a catalyst and a reagent in a variety of organic transformations, often under mild and environmentally friendly conditions. researchgate.netkoreascience.kr
One significant area of research is in oxidation catalysis. TCCA, in combination with a catalyst like 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO), provides an efficient system for the selective oxidation of primary alcohols to aldehydes. derpharmachemica.comorganic-chemistry.org This method is highly chemoselective, rapidly oxidizing primary alcohols without significant over-oxidation to carboxylic acids, and showing slow reactivity towards secondary alcohols. organic-chemistry.org Researchers have also developed an organocatalytic method using pyridine (B92270) in conjunction with TCCA as the terminal oxidant for the selective oxidation of secondary aliphatic alcohols to ketones. researchgate.net
The triazine scaffold, derived from TCCA or its precursor cyanuric chloride, serves as a robust platform for designing more complex catalysts. researchgate.net For instance, a ruthenium-grafted mesoporous organic polymer based on a triazine derivative has been shown to be a highly efficient and reusable catalyst for both transfer hydrogenation of carbonyl compounds and Suzuki-Miyaura cross-coupling reactions. researchgate.net The stable and functionalizable nature of the triazine ring allows for the anchoring of metallic catalytic centers, creating heterogeneous catalysts that are easily recoverable and reusable. researchgate.netresearchgate.net
Furthermore, TCCA has been demonstrated to act as an effective catalyst in its own right for certain one-pot condensation reactions under solvent-free conditions, highlighting its potential as a green catalyst. koreascience.krbohrium.com
Table 1: Examples of Catalytic Systems Utilizing TCCA and Triazine Scaffolds
| Catalytic System | Reaction Type | Substrates | Key Findings | Reference(s) |
| TCCA / TEMPO | Selective Oxidation | Primary Alcohols | Highly chemoselective conversion to aldehydes; no over-oxidation to carboxylic acids. derpharmachemica.comorganic-chemistry.org | |
| TCCA / Pyridine | Organocatalytic Oxidation | Secondary Alcohols | Selective oxidation to corresponding ketones. researchgate.net | |
| TCCA (as catalyst) | One-Pot Condensation | Aldehydes, β-naphthol, 1,3-dicarbonyls | Green, solvent-free synthesis of xanthene derivatives. koreascience.kr | |
| Ruthenium-grafted triazine polymer | Transfer Hydrogenation & Cross-Coupling | Carbonyl compounds, aryl halides | Highly efficient, reusable heterogeneous catalyst. researchgate.net |
Integration into Flow Chemistry and Automated Synthesis Protocols
The transition from batch to continuous flow manufacturing is a major trend in the chemical industry, offering improved safety, efficiency, and scalability. This compound is being explored for its utility in these advanced manufacturing platforms. Its solid, stable nature makes it easier to handle and dose in continuous systems compared to gaseous reagents like chlorine gas. wikipedia.org
A notable example is the development of a continuous-flow Hofmann rearrangement using TCCA. acs.org This process demonstrates the potential of integrating TCCA into automated synthesis protocols, where reagents are continuously pumped and mixed in a reactor coil. Such systems allow for precise control over reaction parameters like temperature, pressure, and residence time, leading to higher yields and purities. The use of TCCA in flow chemistry can streamline the production of important chemical intermediates, such as 2-benzoxazolinone, in a safer and more efficient manner. acs.org The byproduct of the reaction, cyanuric acid, is a solid that can be easily removed by filtration, simplifying purification in a continuous setup. enamine.net
Exploration of Photo-Catalytic Properties and Advanced Oxidation Processes
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (·OH). TCCA is a powerful oxidizing agent and its role in AOPs is an area of growing interest. pjoes.comsynopsischemitech.com
When TCCA dissolves in water, it hydrolyzes to release hypochlorous acid (HOCl), a potent disinfectant and oxidizing agent. pjoes.comniranchemical.com The decomposition of TCCA can also lead to the release of active oxygen or chlorine, depending on the conditions. pjoes.com These reactive species are central to AOPs, as they can effectively degrade a wide range of persistent organic pollutants. pjoes.comniranchemical.com
While direct photocatalysis using TCCA is not extensively documented, its function as a source of reactive chlorine species (RCS) is critical for many water treatment applications that can be enhanced by light. ripleypatton.com The interaction of sunlight with the chlorine species generated by TCCA can lead to the formation of highly reactive radicals, accelerating the degradation of contaminants. The use of TCCA in AOPs for wastewater treatment is a promising application, leveraging its strong oxidizing power to break down harmful substances. wikipedia.org
Advanced Materials Science Applications of Functionalized Triazine Derivatives
The 1,3,5-triazine (B166579) ring is an exceptionally versatile building block for the construction of advanced functional materials. researchgate.net Its planar, aromatic structure and the ability to be systematically functionalized at three distinct positions make it an ideal scaffold for creating complex macromolecular architectures. nih.gov
A significant area of research is the development of Covalent Triazine Frameworks (CTFs). nih.gov CTFs are a class of porous organic polymers constructed from aromatic 1,3,5-triazine rings. nih.gov These materials exhibit high chemical stability, large surface areas, and inherent porosity. nih.gov The nitrogen atoms within the triazine rings provide basic sites that can be used for applications such as CO2 capture or to anchor metal nanoparticles for catalysis. nih.gov
The synthesis of these materials often starts from precursors that can be derived from or are related to TCCA's core structure, such as cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). researchgate.netwikipedia.org By carefully selecting the monomer units that are linked together by triazine rings, researchers can tune the properties of the resulting CTFs for specific applications in gas storage, separation, and heterogeneous catalysis. nih.gov
Beyond CTFs, the triazine scaffold is used to create other advanced materials like dendrimers and hyperbranched polymers. researchgate.net These highly branched, three-dimensional molecules have unique properties and are being investigated for applications in drug delivery, coatings, and as rheology modifiers. The ability to control the stepwise substitution of chlorine atoms on a precursor like cyanuric chloride allows for the precise construction of these complex architectures. researchgate.net
Table 2: Applications of Triazine-Based Advanced Materials
| Material Type | Key Features | Potential Applications | Reference(s) |
| Covalent Triazine Frameworks (CTFs) | High porosity, chemical stability, tunable properties. | Gas adsorption/separation (e.g., CO2 capture), catalysis. nih.gov | |
| Dendrimers / Hyperbranched Polymers | Defined molecular architecture, high degree of branching. | Drug delivery, coatings, templates for peptide synthesis. researchgate.netresearchgate.net | |
| Functionalized Mesoporous Polymers | High surface area, active sites for catalysis. | Heterogeneous catalysis (e.g., transfer hydrogenation). researchgate.net |
Sustainable Synthesis and Degradation Research for Environmental Stewardship
As with any widely used chemical, the environmental impact and sustainability of this compound are of critical importance. tengerchemical.com Research is actively pursuing greener synthesis methods and a deeper understanding of its environmental fate and degradation pathways.
Recent studies have focused on developing "green" synthetic protocols for triazine derivatives. These methods include microwave-assisted and ultrasound-assisted synthesis, which can significantly reduce reaction times and energy consumption. nih.gov Researchers are also exploring the use of aqueous media and solvent-free conditions to minimize the reliance on volatile organic solvents. koreascience.krnih.gov For example, a facile and environmentally friendly protocol for certain syntheses uses TCCA as a catalyst under solvent-free conditions, offering advantages of clean reaction, simple methodology, and short reaction times. koreascience.kr
On the degradation front, studies indicate that TCCA is readily biodegradable, breaking down relatively quickly in the environment. niranchemical.com Its decomposition in soil and water by microorganisms yields non-toxic metabolites such as carbon dioxide, water, and ammonia (B1221849). niranchemical.com However, understanding its potential effects on specific environmental processes is crucial. Research has been conducted to determine the influence of TCCA on microbial activities like denitrification and desulfurication to establish safe concentration limits and protect ecosystems. pjoes.com Proper disposal is also a key aspect of environmental stewardship, with guidelines aimed at preventing the contamination of water systems and avoiding hazardous reactions from improper handling. epa.gov This ongoing research into sustainable production and degradation helps to solidify TCCA's role as a responsible and effective chemical for its various applications. niranchemical.com
Q & A
Q. What are the optimal conditions for synthesizing 1,3,5-Trichloro-1,3,5-triazinane-2,4-dione, and how can reaction yields be improved?
Methodological Answer: The synthesis can be optimized using catalytic methods. For example, FeCl₃·6H₂O (10 mol%) effectively catalyzes the condensation of 1-arylthioureas with aliphatic carboxylic acids under mild conditions (80°C, 6–8 hours), achieving yields >85%. Key parameters include stoichiometric ratios (2:1 thiourea:carboxylic acid) and avoiding moisture to prevent side reactions . Alternative routes involve biuret and aldehydes in HCl-mediated cyclization, though yields depend on precise pH control during neutralization .
Q. How does the solubility profile of this compound influence experimental design?
Methodological Answer: The compound has limited water solubility (12 g/L at 25°C) but decomposes in aqueous media to release hypochlorous acid (HOCl). For stability, use non-polar solvents (e.g., chloroform) for long-term storage. Polar solvents like DMSO may enhance reactivity but require inert atmospheres to prevent decomposition .
Q. Which analytical techniques are most reliable for structural elucidation of this compound?
Methodological Answer:
- X-ray crystallography : Resolves bond lengths and angles (e.g., C–Cl: 1.73 Å, C=O: 1.21 Å) with CCDC deposition codes (e.g., 1991207) .
- FTIR : Identifies carbonyl (C=O, ~1691 cm⁻¹) and N–H stretching (~3298 cm⁻¹) .
- NMR : ¹³C signals at δ 150–155 ppm confirm triazinane ring carbons .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields when varying catalysts?
Methodological Answer: Discrepancies arise from catalyst selectivity and solvent interactions. For example, FeCl₃ outperforms AlCl₃ or CuCl₂ due to stronger Lewis acidity, which accelerates thiourea-carboxylic acid condensation. Systematic screening via Design of Experiments (DoE) can identify optimal combinations. Evidence from failed catalyst-free reactions (0% yield) underscores the necessity of metal catalysts .
Q. What strategies are effective for designing derivatives with enhanced bioactivity or stability?
Methodological Answer:
- Functionalization : Substitute chlorine atoms with pyridinium or siloxane groups via nucleophilic substitution (e.g., using (γ-chloropropyl)trimethoxysilane) to improve thermal stability .
- Co-crystallization : Co-formulate with bicyclic amines (e.g., 1,4-diazabicyclo[2.2.2]octane) to stabilize the triazinane core .
Q. How can computational methods predict the compound’s reactivity or interactions?
Methodological Answer:
- DFT studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the C=O group (LUMO: −2.1 eV) is susceptible to nucleophilic attack .
- Molecular docking : Simulate binding to biological targets (e.g., HIV-1 reverse transcriptase) using Discovery Studio or PyMOL, guided by crystallographic data .
Q. What methodologies validate purity and quantify decomposition products?
Methodological Answer:
Q. How can mechanistic studies clarify the role of catalysts in synthesis?
Methodological Answer:
Q. What green chemistry approaches reduce environmental impact during synthesis?
Methodological Answer:
Q. How do stability studies inform storage and handling protocols?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
